

1-(5-Chloropyrazin-2-yl)ethan-1-amine structural characterization

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Compound of Interest

Compound Name: 1-(5-Chloropyrazin-2-yl)ethan-1-amine

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An In-Depth Technical Guide to the Structural Characterization of **1-(5-Chloropyrazin-2-yl)ethan-1-amine**

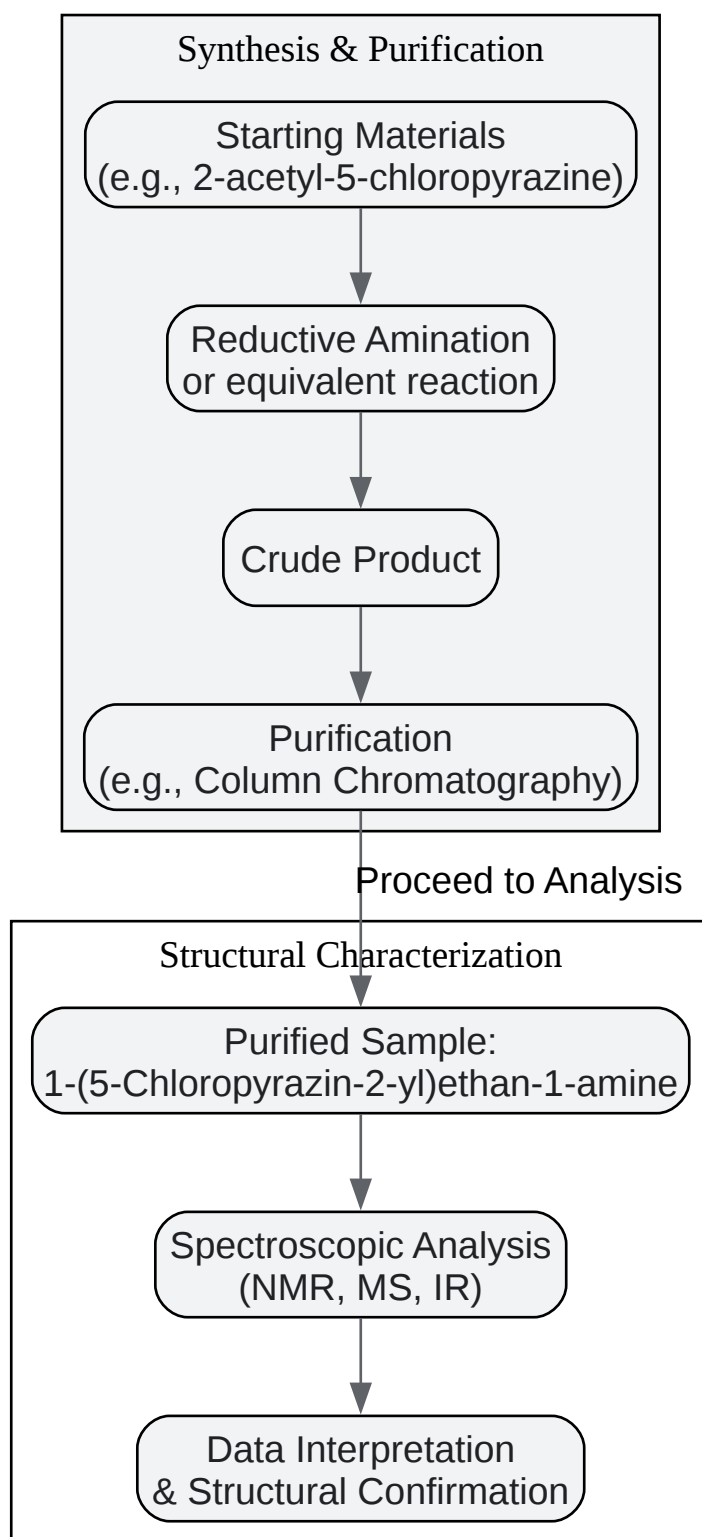
Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **1-(5-chloropyrazin-2-yl)ethan-1-amine**, a heterocyclic amine of interest in medicinal chemistry and materials science.[1][2] Pyrazine derivatives are integral to various fields, serving as intermediates for medical and agricultural drugs and even contributing to the flavor profiles of foods.[3] This document, intended for researchers and drug development professionals, details the application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for unambiguous structural confirmation. By integrating predicted data with established principles for analogous compounds, this guide establishes a self-validating workflow, ensuring high confidence in the compound's identity, structure, and purity.

Introduction and Synthesis Context

1-(5-Chloropyrazin-2-yl)ethan-1-amine (Molecular Formula: $C_6H_8ClN_3$, Molecular Weight: 157.60 g/mol) is a chiral amine featuring a substituted pyrazine ring.[4] The pyrazine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[2][5] The structural characterization of such novel derivatives is an indispensable step in research and development.[6] While numerous synthesis methods exist for pyrazine derivatives, a common conceptual pathway for this target molecule involves the reduction of a corresponding ketimine or oxime, which itself is derived from a ketone precursor.

The characterization process begins post-synthesis and purification. A robust analytical workflow is critical to confirm that the target molecule has been synthesized successfully and is free of significant impurities from starting materials or side-reactions.



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Figure 1: Conceptual workflow from synthesis to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6] For **1-(5-chloropyrazin-2-yl)ethan-1-amine**, both ^1H and ^{13}C NMR are crucial for a complete assignment.

Expertise & Rationale

The choice to use both ^1H and ^{13}C NMR is foundational. ^1H NMR confirms the presence and connectivity of proton-bearing groups (the ethylamine side chain and aromatic protons), while ^{13}C NMR maps the carbon skeleton of the molecule. The predicted chemical shifts and coupling patterns are based on the known electronic effects of the pyrazine nitrogens (electron-withdrawing) and the chlorine substituent.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Predicted Signal	Multiplicity	Approx. δ (ppm)	Assignment	Rationale
1	Doublet (d)	~1.5	3H	-CH ₃
2	Broad Singlet (br s)	~2.0	2H	-NH ₂
3	Quartet (q)	~4.5	1H	-CH(NH ₂)
4	Singlet (s)	~8.5	1H	Pyrazine H
5	Singlet (s)	~8.6	1H	Pyrazine H

Note: Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on the carbon framework. Due to the molecule's asymmetry, six distinct carbon signals are expected.

Approx. δ (ppm)	Assignment	Rationale
~24	-CH ₃	Aliphatic methyl carbon.
~50	-CH(NH ₂)	Aliphatic methine carbon, shifted downfield by the attached amine.
~142	Pyrazine C-H	Aromatic carbon bonded to a proton.
~144	Pyrazine C-H	Aromatic carbon bonded to a proton.
~150	Pyrazine C-Cl	Aromatic carbon bonded to chlorine; deshielded by the electronegative substituent.
~155	Pyrazine C-CH	Aromatic carbon bonded to the ethylamine side chain.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.^[7]
- **Data Acquisition:** Record the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. If needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively link proton and carbon signals.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

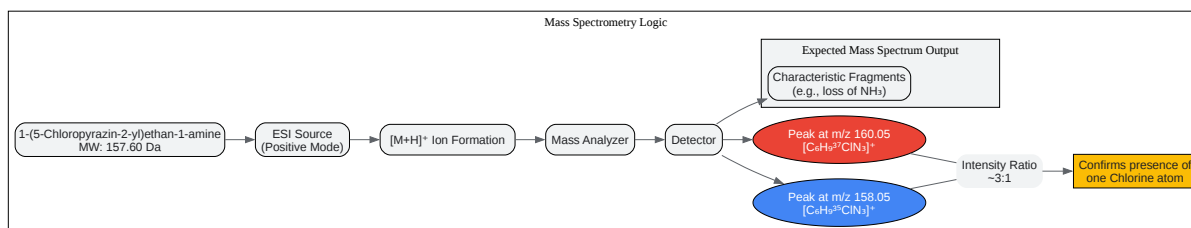
using the residual solvent peak or TMS. Integrate the ^1H NMR signals to confirm proton ratios.

Mass Spectrometry (MS): Molecular Weight and Formula Validation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[1] For a molecule containing chlorine, MS offers a unique and powerful validation checkpoint.

Expertise & Rationale

Electrospray ionization (ESI) is the chosen technique because it is a "soft" ionization method ideal for polar, non-volatile molecules like amines, typically producing a protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation.[1] The most critical diagnostic feature will be the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate ratio of 3:1. This results in two distinct peaks for any chlorine-containing ion: the M peak (containing ^{35}Cl) and an M+2 peak (containing ^{37}Cl) with about one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom.



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Figure 2: Logic diagram for MS analysis confirming the presence of chlorine.

Predicted Mass Spectral Data

m/z (mass-to-charge)	Ion Assignment	Comments
158.05	$[M+H]^+$ (with ^{35}Cl)	The protonated molecular ion. This should be the base peak.
160.05	$[M+H]^+$ (with ^{37}Cl)	The M+2 isotope peak, with an intensity of ~33% relative to the m/z 158 peak.
141.02	$[M+H - \text{NH}_3]^+$	A potential fragment resulting from the loss of ammonia from the protonated parent ion.

Note: These values are for the monoisotopic masses.

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[1]
- Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[8]
- Method Parameters:
 - Infusion: Infuse the sample solution directly into the ESI source.
 - Ionization Mode: Positive ion mode.
 - Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion peak and, crucially, verify the presence and correct ratio of the M and M+2 isotope peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.^{[6][9]}

Expertise & Rationale

The IR spectrum provides a "fingerprint" that validates the key structural components. For this molecule, we are looking for definitive evidence of the amine (N-H bonds), the pyrazine ring (C=N, C=C, and aromatic C-H bonds), the aliphatic side chain (C-H bonds), and the carbon-chlorine bond (C-Cl). The positions of these bands are well-established from extensive spectroscopic libraries and studies on similar compounds.^{[3][10]}

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3100 - 3000	C-H stretch	Aromatic (Pyrazine ring)
2980 - 2850	C-H stretch (asymmetric & symmetric)	Aliphatic (-CH ₃ , -CH)
~1600 - 1450	C=N and C=C stretch	Pyrazine ring skeletal vibrations
~1620	N-H bend (scissoring)	Primary Amine (-NH ₂)
850 - 750	C-Cl stretch	Aryl-Chloride

Experimental Protocol: ATR-FTIR Analysis

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FTIR spectrometer.

- **Data Acquisition:** Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .^[7] Acquire a background spectrum of the clean ATR crystal first for automatic subtraction.
- **Data Analysis:** Identify the characteristic absorption peaks and compare them to the expected frequencies for the assigned functional groups.

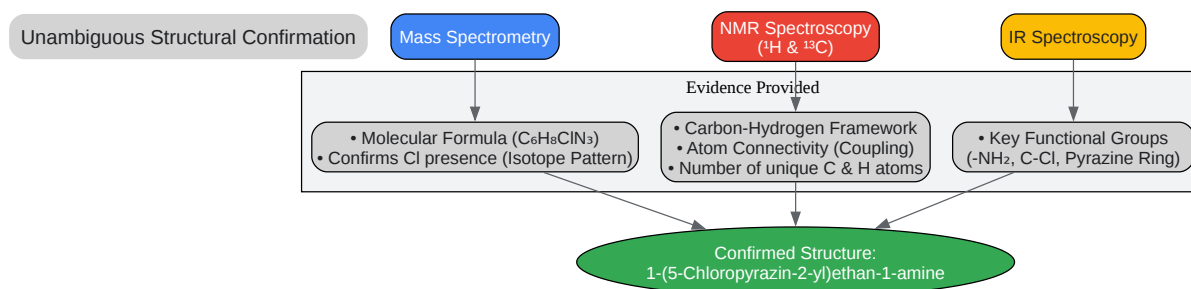
Complementary and Definitive Techniques

While NMR, MS, and IR form the core of structural characterization, other methods can provide complementary or definitive proof.

- **X-ray Crystallography:** If a suitable single crystal of the compound can be grown, X-ray crystallography provides the exact three-dimensional structure of the molecule.^[6] This is considered the "gold standard" for structural determination, yielding precise bond lengths, bond angles, and intermolecular packing information.^{[11][12]}
- **Elemental Analysis:** This technique determines the elemental composition (C, H, N) of a compound, providing the empirical formula.^[6] The experimentally determined percentages should match the theoretical values for $\text{C}_6\text{H}_8\text{ClN}_3$ (C: 45.72%, H: 5.12%, Cl: 22.49%, N: 26.66%), confirming the compound's purity and formula.

Integrated Structural Confirmation

The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they form an irrefutable conclusion.



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Figure 3: Convergence of analytical data for structural validation.

The process is self-validating:

- MS provides the molecular formula and confirms the presence of chlorine.
- NMR confirms that the atoms of that formula are assembled in the correct way, showing the ethylamine side chain attached to the chloropyrazine ring and detailing the specific arrangement of protons and carbons.
- IR confirms that the key functional groups implied by the structure (amine, aromatic ring, C-Cl bond) are indeed present.

This integrated approach ensures the highest level of scientific integrity and trustworthiness in the structural characterization of **1-(5-chloropyrazin-2-yl)ethan-1-amine**.

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